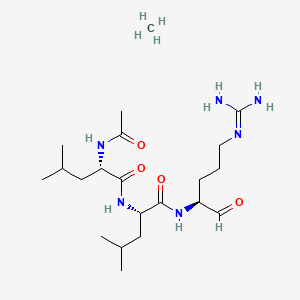

Leupeptin (hemisulfate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Leupeptin (hemisulfate) is a naturally occurring tripeptide that functions as a reversible inhibitor of serine and cysteine proteases. It is produced by certain species of the soil bacteria Streptomyces. This compound is widely used in biochemical research to prevent the degradation of proteins during isolation and purification processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Leupeptin (hemisulfate) can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of N-acetyl-L-leucyl-L-leucyl-L-argininal with sulfuric acid to form the hemisulfate salt. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of leupeptin (hemisulfate) involves microbial fermentation using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes, including solvent extraction, crystallization, and lyophilization, to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

Leupeptin (hemisulfate) undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group in leupeptin can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can also be reduced to a primary alcohol.

Substitution: The amino groups in leupeptin can undergo substitution reactions with various electrophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions

Major Products

Oxidation: The major product is N-acetyl-L-leucyl-L-leucyl-L-argininic acid.

Reduction: The major product is N-acetyl-L-leucyl-L-leucyl-L-argininol.

Substitution: Various substituted derivatives of leupeptin can be formed depending on the electrophile used

Applications De Recherche Scientifique

Leupeptin (hemisulfate) has a wide range of applications in scientific research:

Chemistry: Used as a protease inhibitor in protein purification processes to prevent proteolysis.

Biology: Employed in studies involving protein degradation, cell signaling, and enzyme kinetics.

Medicine: Investigated for its potential therapeutic effects in conditions such as hearing loss, neurodegenerative diseases, and viral infections.

Industry: Utilized in the production of pharmaceuticals and as a research reagent in various biochemical assays

Mécanisme D'action

Leupeptin (hemisulfate) exerts its effects by forming a covalent bond with the active site of serine and cysteine proteases. In the case of serine proteases, leupeptin forms a hemiacetal adduct with the hydroxyl group of the serine residue. For cysteine proteases, it forms a similar bond with the sulfur atom of the cysteine residue. This covalent binding inhibits the proteolytic activity of the enzymes, thereby preventing protein degradation .

Comparaison Avec Des Composés Similaires

Leupeptin (hemisulfate) is compared with other protease inhibitors such as:

Pepstatin A: Inhibits aspartic proteases and is used in similar applications as leupeptin.

E-64: A cysteine protease inhibitor that is more specific than leupeptin.

Bestatin: Inhibits aminopeptidases and is used in studies involving peptide metabolism

Uniqueness

Leupeptin (hemisulfate) is unique due to its broad-spectrum inhibition of both serine and cysteine proteases, making it a versatile tool in biochemical research. Its reversible inhibition and low toxicity further enhance its utility in various scientific applications .

List of Similar Compounds

- Pepstatin A

- E-64

- Bestatin

- Aprotinin

- PMSF (Phenylmethylsulfonyl fluoride)

Propriétés

Formule moléculaire |

C21H42N6O4 |

|---|---|

Poids moléculaire |

442.6 g/mol |

Nom IUPAC |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;methane |

InChI |

InChI=1S/C20H38N6O4.CH4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H4/t15-,16-,17-;/m0./s1 |

Clé InChI |

IFVIKMURCAIIFV-FRKSIBALSA-N |

SMILES isomérique |

C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C |

SMILES canonique |

C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.